Seco Rapamycin ethyl ester
CAS No.:
Cat. No.: VC13680595
Molecular Formula: C53H83NO13
Molecular Weight: 942.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C53H83NO13 |
|---|---|
| Molecular Weight | 942.2 g/mol |
| IUPAC Name | ethyl (2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
| Standard InChI | InChI=1S/C53H83NO13/c1-12-66-52(61)42-20-16-17-27-54(42)51(60)50(59)53(62)39(8)22-24-41(67-53)32-45(63-9)35(4)19-15-13-14-18-33(2)28-37(6)47(57)49(65-11)48(58)38(7)30-36(5)43(55)25-21-34(3)29-40-23-26-44(56)46(31-40)64-10/h13-15,18-19,21,25,30,33-34,36-37,39-42,44-46,48-49,56,58,62H,12,16-17,20,22-24,26-29,31-32H2,1-11H3/b15-13+,18-14+,25-21+,35-19+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1 |
| Standard InChI Key | AFZMAZIUJNBBML-CCDOOBSISA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CCCCN1C(=O)C(=O)[C@]2([C@@H](CC[C@H](O2)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC)C)O |
| SMILES | CCOC(=O)C1CCCCN1C(=O)C(=O)C2(C(CCC(O2)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC)C)O |
| Canonical SMILES | CCOC(=O)C1CCCCN1C(=O)C(=O)C2(C(CCC(O2)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Seco Rapamycin ethyl ester (C₅₃H₈₃NO₁₃) features a 31-membered open-ring macrolide backbone derived from rapamycin via cleavage of the lactone bond and subsequent ethyl esterification. The IUPAC name is Ethyl (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylate . Its molecular weight is 942.23 g/mol, with a purity typically exceeding 98% in commercial preparations .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅₃H₈₃NO₁₃ |
| Molecular Weight | 942.23 g/mol |
| Purity | ≥85%–>98% (HPLC) |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Appearance | White to off-white solid |
Stability and Reactivity
The open-ring structure confers distinct stability characteristics. Unlike rapamycin, which is prone to lactone ring reformation under basic conditions, Seco Rapamycin ethyl ester demonstrates improved solubility in polar solvents while retaining resistance to enzymatic degradation in human tissue homogenates . Nuclear magnetic resonance (NMR) studies confirm the absence of the macrocyclic lactone, with characteristic shifts at δ 4.1–4.3 ppm corresponding to the ethyl ester group .
Synthesis and Production
Total Synthesis Strategies
The first total synthesis of Seco Rapamycin ethyl ester was achieved through a convergent approach involving:
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Fragment Coupling: Union of C(1–20) and C(21–42) segments via Stille cross-coupling .
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Macrocycle Opening: Acid-catalyzed lactone ring cleavage followed by ethyl esterification using ethanol and carbodiimide activators .
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Protective Group Manipulation: Sequential deprotection of silyl ethers and methoxy groups under mild acidic conditions .
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) |
|---|---|---|
| Lactone Cleavage | HCl/EtOH, 0°C | 71 |
| Ethyl Ester Formation | EDC, DMAP, RT | 58 |
| Final Deprotection | HF-pyridine, CH₃CN | 62 |
Industrial-Scale Production
Patent ES2645951T3 outlines a low-temperature (−20°C) process using dicarboxylic anhydrides to minimize side reactions, achieving a 78% yield with >99% regioselectivity . Recent advances employ immobilized lipases for enantioselective esterification, reducing purification steps .
Biological Activity and Pharmacokinetics
Metabolic Disposition
In vitro studies using human liver and jejunal homogenates demonstrate:
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Metabolic Stability: Half-life (t₁/₂) of 6.2 hours vs. 1.5 hours for rapamycin .
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Caco-2 Permeability: Apparent permeability (Papp) = 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .
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CYP Metabolism: Primarily metabolized by CYP3A4 to dihydro-Sirolimus (M2), a pathway shared with rapamycin .
Applications in Pharmaceutical Research
Drug Metabolism Studies
As a stable rapamycin metabolite, Seco Rapamycin ethyl ester serves as an analytical standard for LC-MS quantification in pharmacokinetic assays. Its structural similarity aids in identifying degradation products in rapamycin formulations .
Structural-Activity Relationship (SAR) Probes
The compound’s inertness toward mTOR has been exploited to map rapamycin’s macrocycle-dependent interactions. Key findings include:
Comparative Analysis with Rapamycin Derivatives
Table 3: Functional Comparison of Rapamycin Analogs
| Compound | mTOR IC₅₀ (nM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Rapamycin | 0.2 | 0.004 | 1.5 |
| Everolimus | 0.3 | 0.012 | 3.8 |
| Temsirolimus | 0.4 | 0.009 | 4.2 |
| Seco Rapamycin ethyl ester | >10,000 | 100 | 6.2 |
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